6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
92290-01-2 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-anilino-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2S/c1-17-11-13-9(15)8(10(16)14-11)12-7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,13,14,15,16) |
InChI Key |
IYPBCAWUDGMHJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-(Methylthio)pyrimidin-4(3H)-one Precursors
Halogenation and Subsequent Amination : Starting from 2-(methylthio)pyrimidin-4(3H)-one, halogenation at position 5 can be achieved using N-iodo-succinimide (NIS) in chloroform at 70 °C for 2 hours, yielding 5-iodo-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one with high yield (~97%).
Amination with Aromatic Amines : The 5-iodo intermediate can undergo nucleophilic aromatic substitution with aniline or substituted phenylamines under reflux in dry pyridine or other suitable solvents to introduce the phenylamino group at position 5. This step typically requires heating for several hours (e.g., 6 hours) and subsequent workup involving neutralization and crystallization.
Fusion and Cyclization Approaches
- Fusion of pyrazolopyrimidine derivatives with urea or thiourea at elevated temperatures (around 200 °C) has been reported to yield related pyrimidinone derivatives with amino substituents. Although this method is more common for pyrazolo-fused systems, it demonstrates the utility of high-temperature fusion for ring modifications and substituent introduction.
Multi-Step Synthesis Involving Intermediate Formation
A multi-step process involves preparing intermediates such as 4-hydroxy-2-(methylthio)pyrimidine derivatives, followed by halogenation, amination, and oxidation steps. For example, the preparation of 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine as a key precursor, followed by coupling with aromatic amines in the presence of catalytic acid, reduction of nitro groups, and cyclization steps, illustrates a complex but efficient route to functionalized pyrimidines.
Oxidation of methylthio groups to sulfone intermediates and subsequent substitution with amines or alkoxides can further diversify the pyrimidine derivatives.
Patent-Described Methods for Related Pyrimidine Amino Derivatives
- Patents describe preparation of 5,6-dimethyl-2-(4-fluorophenylamino)-4-substituted pyrimidines via reaction of halogenated pyrimidine intermediates with amines under controlled temperature (110–160 °C) and extended reaction times (16–72 hours). Purification involves recrystallization and chromatography to isolate the desired amino-substituted pyrimidines without side products.
The halogenation step using NIS is highly efficient, providing near-quantitative yields of the 5-iodo intermediate, confirmed by NMR and LCMS data (e.g., ^1H NMR δ 8.30 ppm singlet for pyrimidine proton, LCMS m/z 269 [M+H]).
Amination reactions proceed smoothly under reflux in pyridine, with isolated yields around 50%, and products characterized by IR (C=O stretch ~1693 cm^-1), ^1H NMR (aromatic and NH signals), and melting point analysis.
Fusion methods for related pyrimidine derivatives yield amino-substituted products with characteristic IR bands for NH2 and C=O groups and melting points above 300 °C, indicating high purity and stability.
Patent literature emphasizes the importance of reaction temperature and time control to avoid side products and maximize yield in amination steps.
Oxidation and substitution reactions on methylthio groups expand the chemical space of pyrimidine derivatives, enabling further functionalization for biological evaluation.
The preparation of 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one involves a strategic sequence of halogenation, amination, and purification steps starting from 2-(methylthio)pyrimidin-4(3H)-one. High-yielding halogenation with N-iodo-succinimide followed by nucleophilic aromatic substitution with phenylamine under reflux conditions constitutes the core synthetic route. Alternative methods include fusion reactions and multi-step syntheses involving oxidation and cyclization, which provide access to structurally related derivatives. Analytical data confirm the identity and purity of intermediates and final products. These methods are supported by diverse research articles and patent disclosures, ensuring a robust and authoritative foundation for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns and Key Structural Differences
The following compounds share the pyrimidin-4(3H)-one core but differ in substituents at positions 2, 5, and 6:
Impact of Substituents on Physicochemical Properties
Position 2 (SMe vs. other groups): The methylthio group at position 2 is a common feature in analogs like 2g and 5b. In contrast, compounds with extended thioether chains (e.g., 2b, 2c) show higher molecular weights and melting points (218–225°C) due to increased van der Waals interactions .
Position 5 (NHPh vs. Thieno-fused derivatives (5b, 7a) exhibit rigid planar structures, leading to higher melting points (133–156°C) compared to non-fused analogs .
Position 6 (OH vs. other groups): The hydroxy group at position 6 in the target compound contrasts with nitro-substituted analogs (2b, 2c), which are more electron-deficient. Thieno-fused derivatives (5b, 7a) replace the hydroxy group with a sulfur atom in the fused ring, altering solubility and reactivity .
Biological Activity
6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a hydroxyl group, a methylthio group, and a phenylamino group, which contribute to its pharmacological properties.
Antiviral Properties
Research has indicated that derivatives of pyrimidines exhibit significant antiviral activity, particularly against HIV. For instance, modifications in the structure of related compounds have shown improved efficacy in inhibiting HIV-1 replication. The introduction of methyl groups at specific positions on the phenylthio ring has been linked to enhanced anti-HIV activity, suggesting that similar modifications in 6-hydroxy derivatives may yield promising results .
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds with structural similarities to 6-hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one have been shown to interact with the colchicine binding site on tubulin, effectively disrupting microtubule dynamics. This mechanism is crucial for the development of anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of 6-hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and potential receptor interactions |
| Methylthio Group | May improve lipophilicity and cellular uptake |
| Phenylamino Substituent | Influences binding affinity and selectivity for targets |
Case Studies
- Antiviral Activity : A study examined several pyrimidine derivatives for their ability to inhibit HIV replication. Compounds structurally related to 6-hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one showed promising EC50 values, indicating potential for further development as antiviral agents .
- Anticancer Efficacy : A series of experiments evaluated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, supporting the hypothesis that 6-hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one could exhibit similar effects .
- Anxiolytic Potential : In a pharmacological assessment of related compounds, several exhibited anxiolytic effects in animal models. The structural characteristics of these compounds suggest that 6-hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one may also possess such properties, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Hydroxy-2-(methylthio)-5-(phenylamino)pyrimidin-4(3H)-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via condensation reactions involving methylthio-modified intermediates. For example, methylthio-substituted N-arylamino-1,3-diazabuta-1,3-dienes react with ketenes to form pyrimidinone scaffolds. Key steps include controlling temperature (e.g., 0°C to 50°C) and using bases like KOH in ethanol (EtOH) to minimize byproducts such as 5-[1-(N-phenylamino)but-2-enyl] derivatives . Characterization involves ¹H/¹³C NMR, IR, and HRMS to confirm purity and structure .
Q. How are spectral techniques (NMR, IR, HRMS) applied to characterize this compound and its intermediates?
- Methodology :
- ¹H NMR : Probes aromatic protons (δ 6.38–8.95 ppm) and methylthio groups (δ ~2.50 ppm) .
- IR : Identifies C=O stretching (~1646 cm⁻¹) and NH deformations (~1594 cm⁻¹) .
- HRMS : Validates molecular mass (e.g., m/z 212.0732 for intermediates) .
- Consistency across these methods ensures structural fidelity and detects impurities .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Solubility is tested in polar solvents (DMF, dioxane) and aqueous buffers (pH 1–12). Stability assays use HPLC to track degradation under thermal stress (40–80°C) and UV exposure. Insolubility in water necessitates DMF for biological assays .
Advanced Research Questions
Q. How do substituent modifications (e.g., phenylamino vs. alkylamino groups) affect the compound’s bioactivity and reaction pathways?
- Methodology : Substituents are varied via nucleophilic substitution (e.g., aryl amines at 140°C) . Bioactivity is assessed through enzyme inhibition assays (e.g., mPGES-1 for anti-inflammatory potential) . Electron-withdrawing groups (e.g., nitro) enhance reactivity but may reduce solubility, requiring trade-offs in drug design .
Q. What mechanistic insights explain the formation of byproducts (e.g., 2-methylthio-5-[3-(N-phenylamino)but-1-enyl]pyrimidin-4(3H)-one) during synthesis?
- Methodology : Byproducts arise from competing reaction pathways, such as ketene dimerization or incomplete cyclization. DFT calculations and LC-MS monitoring identify intermediates. Optimizing stoichiometry (e.g., excess ketene) and reaction time minimizes these byproducts .
Q. How can contradictions in spectral data (e.g., ¹H NMR shifts in DMSO vs. CDCl₃) be resolved during structural validation?
- Methodology : Solvent effects are mitigated by acquiring spectra in deuterated DMSO at elevated temperatures (350 K) to reduce hydrogen bonding artifacts. Cross-referencing with ¹³C NMR and X-ray crystallography (where possible) resolves ambiguities .
Q. What strategies improve the compound’s bioavailability for therapeutic applications, given its low aqueous solubility?
- Methodology :
- Prodrug design : Esterification of the hydroxy group (e.g., with L-glutamate) enhances solubility .
- Nanoparticle encapsulation : Polymeric carriers (PLGA) improve systemic delivery .
- Co-crystallization : Co-formers like succinic acid modify crystal packing for better dissolution .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points for structurally similar pyrimidinones?
- Methodology : Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphs. Recrystallization (e.g., from ethanol-DMF mixtures) standardizes purity .
Q. Why do some synthetic routes yield lower bioactivity despite high purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
